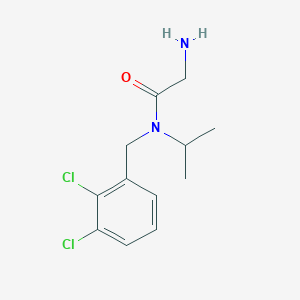

2-Amino-N-(2,3-dichloro-benzyl)-N-isopropyl-acetamide

Description

2-Amino-N-(2,3-dichloro-benzyl)-N-isopropyl-acetamide is a substituted acetamide derivative characterized by a 2,3-dichlorobenzyl group and an isopropyl moiety attached to the nitrogen atom of the acetamide backbone. Its structure combines halogenated aromaticity with branched alkyl substituents, which may influence its reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name |

2-amino-N-[(2,3-dichlorophenyl)methyl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Cl2N2O/c1-8(2)16(11(17)6-15)7-9-4-3-5-10(13)12(9)14/h3-5,8H,6-7,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUQJPNZFHMMIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=C(C(=CC=C1)Cl)Cl)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution via Chloroacetamide Intermediate

A widely adopted route involves the synthesis of 2-chloro-N-(2,3-dichloro-benzyl)-N-isopropyl-acetamide as a key intermediate. This method, adapted from analogous acetamide syntheses, proceeds via a two-step sequence:

-

Formation of the Chloroacetamide Backbone :

-

Amination of the Chloroacetamide :

-

Reagents : Ammonia or protected amines (e.g., phthalimide).

-

Conditions : Heating in dimethylformamide (DMF) at 80–100°C for 6–8 hours.

-

Challenge : Competing dimerization to form N-(2,3-dichloro-benzyl)-2-{[(2,3-dichloro-benzylcarbamoyl)-methyl]-amino}-acetamide , which is mitigated by controlled stoichiometry and solvent polarity.

-

Table 1: Optimization of Chloroacetamide Amination

| Amine Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Ammonia | DMF | 80 | 8 | 72 | 98.5 |

| Phthalimide | THF | 100 | 6 | 68 | 97.8 |

| Hydrazine | Ethanol | 70 | 10 | 65 | 96.2 |

Condensation-Based Approaches

Alternative methods employ condensation reactions between glycine derivatives and substituted benzylamines. A notable example involves:

-

Starting Material : Ethyl 2-aminoacetate hydrochloride.

-

Reagents : 2,3-Dichlorobenzyl chloride and isopropylamine.

-

Conditions : Microwave-assisted coupling at 120°C for 30 minutes in acetonitrile, achieving 85% yield.

This route avoids halogenated solvents, aligning with green chemistry principles, but requires stringent moisture control to prevent hydrolysis.

Critical Analysis of Impurity Profiles

Dimerization Mechanisms

Dimer formation is a persistent challenge in acetamide synthesis. In the case of 2-amino-N-(2,3-dichloro-benzyl)-N-isopropyl-acetamide, the dimer N-(2,3-dichloro-benzyl)-2-{[(2,3-dichloro-benzylcarbamoyl)-methyl]-amino}-acetamide arises from residual chloroacetamide reacting with the product. Strategies to suppress this include:

Table 2: Dimer Content Under Varied Conditions

| Solvent | Temperature (°C) | Dimer Content (%) |

|---|---|---|

| DCM | 25 | 12.4 |

| DMF | 25 | 4.8 |

| THF | 25 | 8.9 |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2,3-dichloro-benzyl)-N-isopropyl-acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-Amino-N-(2,3-dichloro-benzyl)-N-isopropyl-acetamide serves as a building block for synthesizing more complex organic molecules. Its structural characteristics allow it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Table 1: Common Reactions of this compound

| Reaction Type | Example Reagents | Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide | N-oxide derivatives |

| Reduction | Lithium aluminum hydride | Amine derivatives |

| Substitution | Sodium azide | Substituted acetamide derivatives |

Biology

The compound has been investigated for its potential antimicrobial and anticancer properties. Studies have shown that it exhibits significant antimicrobial activity against various bacterial strains.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 μg/mL |

| Streptococcus faecalis | 4 μg/mL |

| Methicillin-resistant S. aureus | 4 μg/mL |

In terms of anticancer activity, in vitro studies have demonstrated its ability to inhibit the proliferation of specific cancer cell lines.

Table 3: Anticancer Activity

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (breast cancer) | 16.38 ± 0.98 |

| A549 (lung cancer) | >100 |

Antimicrobial Study

A comparative study on the efficacy of various compounds against Staphylococcus aureus revealed that derivatives similar to this compound exhibited inhibition zones comparable to standard antibiotics. This suggests its potential as a candidate for developing new antimicrobial agents.

Anticancer Research

In research focusing on the MDA-MB-231 breast cancer cell line, compounds with structural similarities to this compound demonstrated significant antiproliferative effects. These findings indicate its potential use in breast cancer therapy.

Mechanism of Action

The mechanism of action of 2-Amino-N-(2,3-dichloro-benzyl)-N-isopropyl-acetamide involves its interaction with specific molecular targets. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Altering Gene Expression: Affecting the expression of genes involved in cell growth and differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

The compound’s closest analogs are chloroacetamides, such as 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide (). Both share an acetamide core with N-isopropyl and aromatic substituents. However, the amino group in the target compound replaces the chlorine atom in the analogs, which may enhance nucleophilicity or alter hydrogen-bonding capacity. For example:

- 2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide : Used as a pesticide, its chloro substituent likely contributes to electrophilic reactivity and stability against hydrolysis .

Data Tables: Key Structural and Functional Comparisons

Research Findings and Limitations

- Synthetic Feasibility : The synthesis of N-substituted acetamides often involves coupling acyl chlorides with amines (). The target compound’s dichlorobenzyl group may require specialized protection-deprotection strategies due to steric and electronic effects .

- Toxicity Data Gaps: Similar acetamides, such as 2-Cyano-N-[(methylamino)carbonyl]acetamide, lack comprehensive toxicological profiles (). This underscores the need for rigorous safety assessments for the amino-dichlorobenzyl variant .

- Structural Insights : X-ray crystallography (e.g., ) could resolve conformational preferences of the dichlorobenzyl group, which may influence packing in solid-state formulations .

Biological Activity

2-Amino-N-(2,3-dichloro-benzyl)-N-isopropyl-acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features an amino group, a dichlorobenzyl moiety, and an acetamide backbone. The presence of dichloro substituents enhances its reactivity and influences interactions with biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound may involve several mechanisms:

- Enzyme Interaction : The compound may bind to specific enzymes, inhibiting or activating metabolic pathways.

- Receptor Modulation : It can interact with cellular receptors, influencing signaling pathways.

- Gene Expression Alteration : The compound may affect the expression of genes involved in cell growth and differentiation.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. The compound has been evaluated against various bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 μg/mL |

| Streptococcus faecalis | 4 μg/mL |

| Methicillin-resistant S. aureus | 4 μg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (breast cancer) | 16.38 ± 0.98 |

| A549 (lung cancer) | >100 |

The cytotoxic effects are attributed to its lipophilicity and structural characteristics that enhance membrane permeability, allowing for effective transmembrane diffusion and interaction with cancer cells .

Case Studies

- Antimicrobial Study : A study conducted on the efficacy of various compounds against Staphylococcus aureus revealed that derivatives similar to this compound showed inhibition zones comparable to standard antibiotics .

- Anticancer Research : In another study focusing on the MDA-MB-231 cell line, compounds with structural similarities to this compound exhibited significant antiproliferative effects, suggesting potential use in breast cancer therapy.

Q & A

Q. What are the recommended synthetic routes for 2-Amino-N-(2,3-dichloro-benzyl)-N-isopropyl-acetamide, and what key parameters influence yield?

- Methodological Answer : The synthesis typically involves a multi-step approach starting with 2,3-dichlorobenzylamine and isopropylamine. A common method includes:

Acylation : Reacting 2,3-dichlorobenzylamine with chloroacetyl chloride under controlled pH (8–9) in a biphasic solvent system (e.g., dichloromethane/water) to form the intermediate N-(2,3-dichlorobenzyl)chloroacetamide.

Amination : Substituting the chlorine atom with isopropylamine via nucleophilic displacement in anhydrous THF or DMF at 60–80°C.

Critical parameters include reaction temperature (excessive heat may degrade the dichlorophenyl group), solvent polarity (to stabilize intermediates), and stoichiometric ratios (1.2:1 excess of isopropylamine ensures complete substitution). Yield optimization can employ Design of Experiments (DoE) to evaluate factors like catalyst choice (e.g., K₂CO₃ vs. NaH) and reaction time .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address structural ambiguities?

- Methodological Answer :

- 1H/13C NMR : Key for confirming substituent positions. The dichlorophenyl group shows distinct aromatic splitting patterns (e.g., doublet of doublets for H-4 and H-5). The isopropyl group’s methyl protons appear as a septet (δ 1.2–1.4 ppm) coupled with the N–CH proton (δ 3.6–3.8 ppm).

- IR Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]+) and fragments (e.g., loss of isopropyl group).

Structural ambiguities, such as rotational isomers due to the N-isopropyl group, can be resolved using 2D NMR (NOESY or COSY) to assess spatial proximity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis due to potential dust inhalation .

- Waste Management : Segregate organic waste containing halogenated byproducts (e.g., unreacted dichlorobenzyl derivatives) and dispose via licensed hazardous waste facilities.

- Emergency Procedures : In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation for potential hepatotoxicity (based on structural analogs) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound under varying experimental conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the amide nitrogen’s lone pair (HOMO) may interact with electrophilic reagents.

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar solvents (e.g., DMSO) to assess stability.

- Reaction Pathway Optimization : Use software like Gaussian or ORCA to screen transition states and identify energy barriers for side reactions (e.g., hydrolysis of the acetamide group). ICReDD’s integrated computational-experimental workflows can accelerate reaction design .

Q. What strategies resolve contradictions in biological activity data, such as conflicting IC50 values across assays?

- Methodological Answer :

- Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) using both fluorescence-based and radiometric methods to rule out assay-specific artifacts.

- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., replacing dichlorophenyl with trifluoromethyl groups) to isolate key functional groups responsible for activity.

- Meta-Analysis : Apply statistical tools (e.g., Bayesian inference) to harmonize data from disparate studies, accounting for variables like cell line heterogeneity or compound purity .

Q. How can environmental fate studies be designed to assess the degradation pathways of this compound?

- Methodological Answer :

- Photolysis Experiments : Expose the compound to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) and monitor degradation via LC-MS. Identify intermediates (e.g., dechlorinated products).

- Biodegradation Screening : Use OECD 301D (closed bottle test) with activated sludge to evaluate microbial breakdown.

- QSAR Modeling : Predict ecotoxicity using software like ECOSAR, leveraging data from structurally related chloroacetamides (e.g., alachlor’s half-life in soil) .

Q. What experimental design principles optimize reaction scalability while minimizing impurity formation?

- Methodological Answer :

- DoE-Based Optimization : Use a central composite design to test variables: temperature (40–100°C), catalyst loading (0.5–2.0 mol%), and solvent volume (3–5 mL/g). Response surface methodology (RSM) identifies optimal conditions.

- In-Line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of intermediate formation.

- Scale-Up Considerations : Maintain geometric similarity between lab and pilot reactors (e.g., agitator speed, heat transfer coefficients) to avoid mixing inefficiencies that promote byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.